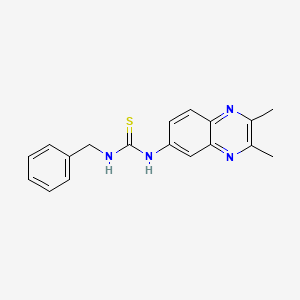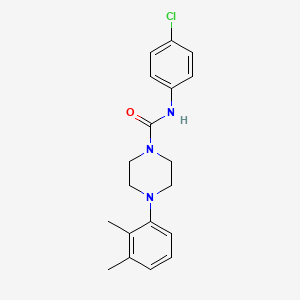
N-(4-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide, commonly known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1980s by Pfizer, and since then, it has been extensively studied for its potential therapeutic applications. CP-55940 is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body.
作用机制
CP-55940 exerts its effects by binding to and activating the CB1 and CB2 receptors in the human body. The CB1 receptor is primarily located in the central nervous system, while the CB2 receptor is primarily located in the immune system. Activation of these receptors leads to a variety of physiological and biochemical effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a variety of biochemical and physiological effects in the human body. Some of the effects include pain relief, anti-inflammatory effects, neuroprotection, and anti-tumor effects. CP-55940 has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various physiological processes.
实验室实验的优点和局限性
One of the advantages of using CP-55940 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of CB1 and CB2 receptor activation in a highly specific manner. Additionally, CP-55940 is relatively stable and has a long half-life, which makes it suitable for use in long-term experiments.
One of the limitations of using CP-55940 in lab experiments is its potential for off-target effects. CP-55940 has been shown to interact with other receptors in the human body, such as the vanilloid receptor and the sigma receptor. This can lead to unintended effects and make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on CP-55940. One area of research is the development of more selective CB1 and CB2 receptor agonists that have fewer off-target effects. Another area of research is the development of novel delivery methods for CP-55940, such as nanoparticles or liposomes, which could improve its bioavailability and reduce potential side effects. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of CP-55940 and its potential therapeutic applications in various fields of medicine.
合成方法
The synthesis of CP-55940 involves several steps, starting from the reaction of 4-chlorobenzyl cyanide with 2,3-dimethylphenylmagnesium bromide to form the intermediate 4-(2,3-dimethylphenyl)-1-phenylmethylpiperidine. This intermediate is then reacted with chloroformate to form the corresponding carbamate, which is finally converted to CP-55940 by reacting with piperazine in the presence of a base.
科学研究应用
CP-55940 has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the areas where CP-55940 has shown promise include pain management, neuroprotection, and cancer treatment. Studies have shown that CP-55940 can effectively reduce pain and inflammation in animal models of arthritis and neuropathic pain. CP-55940 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. Additionally, CP-55940 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
属性
IUPAC Name |
N-(4-chlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-4-3-5-18(15(14)2)22-10-12-23(13-11-22)19(24)21-17-8-6-16(20)7-9-17/h3-9H,10-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGXTBOBZZKVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

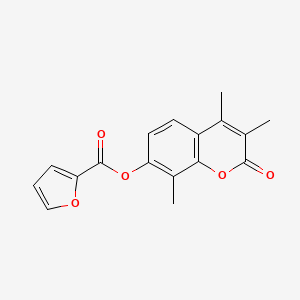
![N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5831307.png)
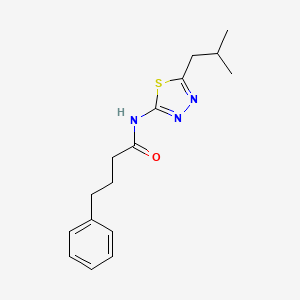
![N-(4-chlorobenzyl)-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5831322.png)

![N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5831335.png)
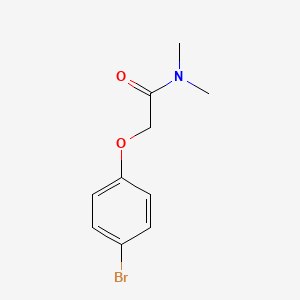
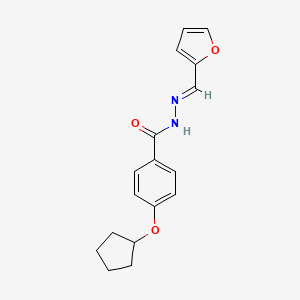

![3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5831396.png)

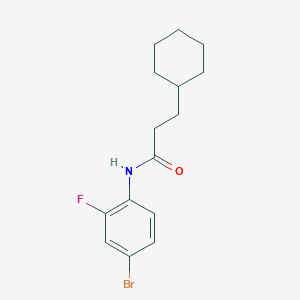
![2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5831424.png)
